3,6-Dibromo-1,8-naphthyridin-2-amine
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Overview
Description
3,6-Dibromo-1,8-naphthyridin-2-amine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-1,8-naphthyridin-2-amine typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity, often using advanced techniques such as microwave irradiation to expedite the reaction process .
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
3,6-Dibromo-1,8-naphthyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for developing new drugs due to its biological activity.
Materials Science: The compound is utilized in the development of light-emitting diodes and dye-sensitized solar cells.
Chemical Biology: It serves as a ligand in the formation of metal complexes, which are studied for their catalytic properties
Mechanism of Action
The mechanism of action of 3,6-Dibromo-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, coordinating with metal ions to form complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine Derivatives: These compounds share a similar core structure but differ in the position of nitrogen atoms.
3,4-Dihydro-1,8-naphthyridin-2(1H)-ones: These are reduced forms of 1,8-naphthyridines and exhibit different reactivity.
Uniqueness
This distinguishes it from other naphthyridine derivatives that may lack these substituents .
Properties
CAS No. |
113518-91-5 |
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Molecular Formula |
C8H5Br2N3 |
Molecular Weight |
302.95 g/mol |
IUPAC Name |
3,6-dibromo-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C8H5Br2N3/c9-5-1-4-2-6(10)7(11)13-8(4)12-3-5/h1-3H,(H2,11,12,13) |
InChI Key |
SEOXKCSSUVFJOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=NC2=NC=C1Br)N)Br |
Origin of Product |
United States |
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